N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its versatile chemical properties and potential applications in various fields. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is particularly interesting due to its potential biological activities and its role in the synthesis of coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for reflux and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Substituted hydrazones.
Scientific Research Applications
Chemistry: Used as a ligand in the synthesis of coordination complexes with metals such as copper and nickel.
Biology: Exhibits antimicrobial and antiproliferative activities, making it a candidate for drug development.
Medicine: Potential use as an antioxidant and anti-inflammatory agent.
Industry: Investigated as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative damage to cells.
Corrosion Inhibition: Adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives:
N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide: Exhibits similar antimicrobial properties but has different structural motifs.
N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide: Known for its potential as a urease inhibitor.
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide: Studied for its anticancer activity.
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(18)13(9-11)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
FLHPVQNUFBOETD-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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